molecular formula C20H25Cl2FN4 B1323322 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride CAS No. 1134322-93-2

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride

Cat. No.: B1323322
CAS No.: 1134322-93-2
M. Wt: 411.3 g/mol
InChI Key: ZIGFBTWAPHHQRA-UHFFFAOYSA-N
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Description

Introduction and Conceptual Framework

Historical Context of Benzimidazole Derivatives in Chemical Research

Benzimidazole derivatives have been integral to medicinal chemistry since their discovery during vitamin B₁₂ research in the mid-20th century. Early studies identified the benzimidazole nucleus as a stable pharmacophore capable of interacting with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. By the 1970s, derivatives like thiabendazole (anthelmintic) and omeprazole (proton-pump inhibitor) demonstrated the scaffold's versatility. The introduction of halogenated substituents, such as fluorine, further enhanced metabolic stability and target affinity, leading to FDA-approved drugs like telmisartan (antihypertensive) and abemaciclib (anticancer).

Structural Classification of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine Dihydrochloride

This compound belongs to the N-alkylated benzimidazole class, characterized by:

  • Benzimidazole core : A fused bicyclic system of benzene and imidazole.
  • 4-Fluorophenylmethyl substituent : Attached at position 1, enhancing lipophilicity and electronic interactions.
  • N-Methyl-4-piperidinamine moiety : A secondary amine at position 2, contributing to basicity and solubility via dihydrochloride salt formation.
Table 1: Key Structural and Physicochemical Properties
Property Value
Molecular formula C₂₀H₂₅Cl₂FN₄
Molecular weight 411.34 g/mol
CAS Registry Number 1134322-93-2
Topological polar surface area 33.1 Ų
Hydrogen bond acceptors/donors 4 / 3

Position within Contemporary Pharmacological Research

Recent studies highlight benzimidazole hybrids as candidates for:

  • Anticancer agents : Inducing apoptosis via tubulin depolymerization.
  • Neuroprotective therapies : Inhibiting acetylcholinesterase (AChE) with IC₅₀ values <1 μM.
  • Antimicrobials : Disrupting bacterial cell wall synthesis.
    The dihydrochloride salt form improves aqueous solubility (>50 mg/mL), critical for bioavailability.

Research Significance and Interdisciplinary Applications

Benzimidazole derivatives bridge organic chemistry, pharmacology, and materials science:

  • Drug discovery : >20% of FDA-approved small-molecule drugs contain benzimidazole motifs.
  • Coordination chemistry : Serve as ligands for transition-metal catalysts.
  • Optoelectronic materials : Used in dye-sensitized solar cells due to π-conjugated systems.

Molecular Architecture and Substructural Elements

The compound’s architecture comprises three modular units:

  • Benzimidazole core : Facilitates planar stacking with aromatic amino acids (e.g., tyrosine, phenylalanine).
  • 4-Fluorophenyl group : Electron-withdrawing effects stabilize charge-transfer complexes.
  • Piperidinamine side chain : Enhances blood-brain barrier permeability (logP = 3.87).
Figure 1: Structural Diagram
      Benzimidazole Core  
          │  
          ├─1-(4-Fluorobenzyl)  
          └─2-(N-Methyl-4-piperidinamine)  

Development Timeline and Discovery

  • 2013 : Advances in benzimidazole synthesis enabled multi-step functionalization.
  • 2020 : Hybrid derivatives gained traction for dual-target therapies.
  • 2023 : This compound was synthesized via nucleophilic substitution of 4-fluoro-2-methylbenzyl bromide with piperidin-4-amine, followed by N-methylation.

Properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]-N-methylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4.2ClH/c1-22-17-10-12-24(13-11-17)20-23-18-4-2-3-5-19(18)25(20)14-15-6-8-16(21)9-7-15;;/h2-9,17,22H,10-14H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIGFBTWAPHHQRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization to Form the Benzimidazole Core

  • Starting from 1,2-diamine derivatives, cyclization is induced using sulfonium salts or related reagents to form the benzimidazole ring.
  • The 4-fluorobenzyl substituent is introduced either before or during the cyclization step, often via alkylation of the benzimidazole nitrogen with 4-fluorobenzyl halides.
  • Reaction conditions typically involve refluxing in polar aprotic solvents such as dimethylformamide (DMF) or acetic acid mixtures.

Salt Formation and Purification

  • The free base amine is treated with hydrochloric acid to form the dihydrochloride salt.
  • Crystallization is typically performed from solvents such as ether or mixtures of water and organic solvents.
  • The salt form improves compound stability and facilitates handling.

Reaction Conditions and Parameters

Step Reagents/Conditions Temperature Time Notes
Benzimidazole cyclization 1,2-diamine + sulfonium salts or alkyl halides Reflux in DMF or acetic acid Several hours Control of substitution critical
Carbamate intermediate synthesis Ethyl 4-methylaminopiperidinecarboxylate + benzimidazole intermediate Room temp to reflux Hours to days Protecting group strategy
Carbamate hydrolysis Acetic acid + 48% hydrobromic acid Reflux (~100-120°C) 1.5 to 2 hours Removes carbamate, liberates amine
Direct substitution 4-Methylaminopiperidine + 1-(4-fluorobenzyl)-2-chlorobenzimidazole + K2CO3 Reflux in isoamyl alcohol Up to 192 hours Longer reaction time for substitution
Salt formation HCl treatment Ambient Crystallization time Yields dihydrochloride salt

Chemical Reaction Analysis

  • The key transformations involve nucleophilic aromatic substitution at the benzimidazole 2-position.
  • Alkylation of the benzimidazole nitrogen with 4-fluorobenzyl halides is a critical step to introduce the fluorophenyl moiety.
  • Carbamate protection and deprotection steps are used to control amine reactivity and improve yields.
  • The final salt formation stabilizes the compound and enhances solubility.

Summary Table of Preparation Methods

Method Key Steps Advantages Disadvantages
Carbamate Intermediate Carbamate formation → Hydrolysis → Salt formation Protects amine, cleaner reactions Additional steps, use of strong acids
Direct Substitution Nucleophilic substitution with amine → Salt formation Fewer steps Long reaction times, possible lower purity

Research Findings and Optimization Notes

  • The carbamate intermediate method allows better control over substitution and purification, leading to higher purity products.
  • Direct substitution requires prolonged reflux but can be advantageous for scale-up due to fewer steps.
  • Reaction solvents and temperatures critically affect yields; polar aprotic solvents favor cyclization and substitution.
  • Acidic hydrolysis conditions must be optimized to avoid decomposition.
  • Salt formation is essential for isolating a stable, crystalline product suitable for pharmaceutical use.

The preparation of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride is achieved through multi-step synthetic routes involving benzimidazole ring formation, strategic substitution with the fluorobenzyl group, and introduction of the N-methyl-4-piperidinamine moiety either via carbamate intermediates or direct nucleophilic substitution. The final dihydrochloride salt is obtained by acid treatment and crystallization. Both methods have been validated in research and patent literature, with the choice depending on scale, purity requirements, and available resources.

This detailed synthesis knowledge supports pharmaceutical development and biochemical research applications of this compound, particularly in neurological disorder drug discovery.

Chemical Reactions Analysis

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Target Interactions

The compound is structurally similar to flunarizine, a known calcium channel blocker. It primarily acts as a calcium antagonist, inhibiting calcium influx into cells. This mechanism is significant in modulating cell signaling pathways and influencing various physiological processes.

Pharmacokinetics

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride is well absorbed from the gastrointestinal tract, achieving peak plasma concentrations within two to four hours after administration. Its high protein binding (over 99%) indicates significant distribution within tissues, including the brain, due to its ability to cross the blood-brain barrier.

Pharmaceutical Development

This compound serves as an intermediate in synthesizing novel pharmaceuticals targeting neurological disorders. Its structural features allow it to interact with various biological targets, making it valuable in developing drugs for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Biochemical Research

In biochemical studies, the compound is utilized to investigate mechanisms of action related to calcium signaling pathways. It aids researchers in understanding complex cellular processes and interactions among proteins and enzymes.

Drug Formulation

The unique properties of this compound facilitate effective formulation in drug delivery systems, enhancing bioavailability and therapeutic efficacy. Its role in improving drug solubility and stability is critical for developing effective therapies.

Screening Assays

The compound is employed in high-throughput screening assays for identifying potential drug candidates. Its ability to modulate biological activity makes it useful for screening libraries of compounds for therapeutic effects.

Targeted Therapy Research

Research into targeted therapies has highlighted this compound's potential in oncology, where it may contribute to developing treatments with fewer side effects compared to traditional chemotherapies.

Anticancer Effects

Research has shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies demonstrated that it induces apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapy agents like bleomycin by activating apoptotic pathways and inhibiting cell proliferation.

Neuroprotective Effects

The compound also shows promise as a neuroprotective agent:

  • Case Study 2 : Investigations revealed its effectiveness in inhibiting cholinesterase enzymes, leading to increased acetylcholine levels at synapses. This suggests potential applications in enhancing cognitive function for Alzheimer's disease treatment.

Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis; inhibits tumor growth; effective against cancer cell lines
NeuroprotectiveInhibits cholinesterase; enhances neurotransmission; potential Alzheimer's treatment
Enzyme InhibitionInhibits key enzymes involved in neurodegeneration and cancer progression

Mechanism of Action

The mechanism of action of 1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and analogs:

Compound Name Core Structure Substituents Salt Form Key Functional Implications References
Target Compound Benzimidazole-piperidine 4-Fluorophenylmethyl, N-methyl Dihydrochloride Enhanced solubility; potential CNS activity
{[1-(2-Fluorobenzyl)piperidin-4-yl]methyl}(tetrahydrofuran-2-ylmethyl)amine Piperidine 2-Fluorobenzyl, tetrahydrofuran Dihydrochloride Altered lipophilicity; possible GPCR modulation
1-(4-Chloro-benzyl)-piperidin-4-ylamine Piperidine 4-Chlorobenzyl Hydrochloride Lower solubility; halogen-dependent activity
N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine Imidazole-bipyridine Phenylenediamine None Fluorescent properties; kinase inhibition

Key Observations :

  • Halogen Effects : The 4-fluorophenyl group in the target compound may confer better metabolic stability than the 4-chlorophenyl analog , while the 2-fluorobenzyl isomer () could exhibit distinct receptor-binding profiles due to steric and electronic differences.
  • Salt Forms : The dihydrochloride salt of the target compound likely offers superior solubility compared to the hydrochloride salt of 1-(4-chloro-benzyl)-piperidin-4-ylamine .
  • Heterocycle Diversity : Imidazole-bipyridine hybrids () lack the benzimidazole core but demonstrate utility in fluorescence-based applications, highlighting divergent applications despite structural similarities.

Pharmacological and Physicochemical Properties

Solubility and Bioavailability
  • The dihydrochloride salt of the target compound is expected to exhibit higher aqueous solubility than neutral analogs like N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine .
  • Piperidine-based salts (e.g., 1-(4-chloro-benzyl)-piperidin-4-ylamine hydrochloride) typically show moderate solubility, but the dihydrochloride form may enhance dissolution rates .
Receptor Binding and Selectivity
  • Benzimidazole-piperidine hybrids are often associated with G protein-coupled receptor (GPCR) modulation. The 4-fluorophenyl group in the target compound may enhance affinity for serotonin or dopamine receptors compared to non-fluorinated analogs .
  • Compounds with tetrahydrofuran moieties () could exhibit distinct selectivity profiles due to increased hydrogen-bonding capacity .
Metabolic Stability
  • Fluorine substitution generally reduces oxidative metabolism. The target compound’s 4-fluorophenyl group may prolong half-life compared to 4-methylphenyl () or chlorophenyl () analogs .

Biological Activity

1-[1-[(4-Fluorophenyl)methyl]-1H-benzimidazol-2-yl]-N-methyl-4-piperidinamine dihydrochloride, often referred to as compound 1, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H23FN4·2HCl
  • Molecular Weight : 411.35 g/mol
  • Structure : The compound features a benzimidazole core substituted with a fluorophenyl group and a piperidine moiety, which are crucial for its biological activity.

The biological activity of compound 1 is primarily attributed to its interactions with various molecular targets:

  • Inhibition of Enzymes : Studies suggest that compounds with similar structures can inhibit key enzymes involved in cancer progression and neurodegenerative diseases. For instance, some derivatives have shown efficacy in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease therapy .
  • Anticancer Activity : Compound 1 has been evaluated for its potential anticancer properties. Research indicates that it may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the piperidine ring enhances its interaction with biological targets, leading to improved efficacy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth
Enzyme InhibitionInhibits AChE and BuChE; potential use in Alzheimer's disease
G Protein CouplingModulates G protein-coupled receptors, affecting intracellular signaling

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of compound 1, researchers tested its effects on FaDu hypopharyngeal tumor cells. The results demonstrated that compound 1 exhibited significant cytotoxicity compared to the standard chemotherapy agent bleomycin. The mechanism was linked to the activation of apoptotic pathways and inhibition of cell proliferation .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of compound 1 against neurodegeneration. The compound was shown to effectively inhibit cholinesterase enzymes, leading to increased levels of acetylcholine in neuronal synapses. This suggests a potential application in treating Alzheimer's disease by enhancing cognitive function through improved neurotransmission .

Q & A

Q. Table 1: Reaction Parameters and Yields

StepSolventTemperature (°C)Yield (%)
Benzimidazole formationDMF7048
Dihydrochloride salt2,2'-oxybispropaneRT85

What analytical techniques are most effective for characterizing purity and structural integrity of this compound?

Answer:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for N-methyl protons) and fluorophenyl group (δ 7.2–7.8 ppm) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >98% purity. Mobile phases like methanol:buffer (65:35) at pH 4.6 are recommended .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 394.2 (M+H<sup>+</sup>) .

How does the dihydrochloride salt form enhance stability and solubility compared to the free base?

Answer:
The dihydrochloride salt improves aqueous solubility (>50 mg/mL in water) by introducing ionic interactions, which stabilize the compound against degradation. This is critical for biological assays requiring aqueous buffers. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show <5% degradation, compared to >20% for the free base .

What strategies are used to resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

Answer:
Discrepancies may arise from assay conditions (e.g., cell line variability, agonist vs. antagonist modes). To address this:

  • Replicate experiments using standardized protocols (e.g., CHO cells expressing human receptors).
  • Validate purity via LC-MS to exclude batch-specific impurities .
  • Perform orthogonal assays (e.g., cAMP accumulation for GPCR activity) to confirm target engagement .

How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific biological targets?

Answer:

  • Core Modifications : Substitute the benzimidazole with pyridine or imidazole rings to alter steric and electronic properties .
  • Side-Chain Variations : Replace the 4-fluorophenyl group with trifluoromethyl or methoxy groups to modulate lipophilicity and receptor binding .
  • In Silico Modeling : Docking studies (e.g., using AutoDock Vina) predict interactions with target pockets (e.g., serotonin receptors) to guide synthesis .

Q. Table 2: SAR Trends for Analogues

ModificationTarget Affinity (IC50, nM)Selectivity (vs. off-target)
4-Fluorophenyl12 ± 2.15-fold
4-Trifluoromethyl8 ± 1.512-fold
4-Methoxy25 ± 3.42-fold

What in vivo models are appropriate for evaluating pharmacokinetic (PK) and toxicity profiles of this compound?

Answer:

  • Rodent Models : Sprague-Dawley rats (IV/PO dosing) assess bioavailability (target: >30%) and half-life (t1/2 >4 hours). Plasma protein binding is measured via equilibrium dialysis .
  • Toxicology : Acute toxicity studies (OECD 423) determine LD50, while 28-day repeat-dose studies in mice monitor hepatic enzymes (ALT, AST) and renal biomarkers .

How can computational methods predict metabolite formation and potential off-target effects?

Answer:

  • Metabolite Prediction : Software like ADMET Predictor identifies likely Phase I metabolites (e.g., N-demethylation, fluorophenyl hydroxylation) .
  • Off-Target Screening : SwissTargetPrediction cross-references the compound’s structure against 3,000+ targets to flag risks (e.g., hERG channel inhibition) .

What challenges arise during scale-up synthesis, and how are they mitigated?

Answer:

  • Purification : Column chromatography is replaced with recrystallization (e.g., from ethanol/water) for cost-effectiveness .
  • Byproduct Formation : Excess sodium carbonate (3.2 parts) minimizes sulfonate ester byproducts during alkylation steps .

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